molecular formula C15H15NO2 B172379 N-(3-methoxyphenyl)-4-methylbenzamide CAS No. 101078-45-9

N-(3-methoxyphenyl)-4-methylbenzamide

Cat. No. B172379
M. Wt: 241.28 g/mol
InChI Key: LHGUCPJOIROFJT-UHFFFAOYSA-N
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Description

“N-(3-methoxyphenyl)-4-methylbenzamide” is a chemical compound. However, there is limited information available specifically for this compound12. It’s worth noting that compounds with similar structures, such as “N-(3-Methoxyphenyl)acetamide”, have been studied1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “N-(3-methoxyphenyl)-4-methylbenzamide”. However, a paper discusses the synthesis and analysis of metal complexes derived from a similar compound, "N-(3-methoxyphenyl)-2-[(2E)-3-phenylprop-2-enoyl] hydrazinecarboxamide"3.



Molecular Structure Analysis

The molecular structure analysis of “N-(3-methoxyphenyl)-4-methylbenzamide” is not directly available. However, studies on similar compounds provide insights into their electron density distribution, intra- and intermolecular charge transfer, and chemical reactivity4.



Chemical Reactions Analysis

Specific chemical reactions involving “N-(3-methoxyphenyl)-4-methylbenzamide” are not readily available. However, the electron density distribution of a similar compound, “(Z)-3-N-(ethyl)-2-N '-(3-methoxyphenyl imino) thiazolidine-4-one”, has been studied, providing insights into its intra- and intermolecular charge transfer and chemical reactivity4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-methoxyphenyl)-4-methylbenzamide” are not directly available. However, similar compounds have been studied for their spectroscopic, electronic, optical, and thermodynamic properties6.


Scientific Research Applications

Molecular Interaction and Structure Analysis

N-(3-methoxyphenyl)-4-methylbenzamide has been studied for its molecular structure and intermolecular interactions. Karabulut et al. (2014) synthesized and characterized the compound, further analyzing its molecular geometry through X-ray diffraction and DFT calculations. The study evaluated the influence of intermolecular interactions, such as dimerization and crystal packing, on the molecular geometry, particularly focusing on bond lengths, bond angles, and dihedral angles. It was observed that while crystal packing and dimerization have a minor effect on bond lengths and angles, they significantly influence the dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).

Potential Therapeutic Applications

The benzamide derivatives, similar in structure to N-(3-methoxyphenyl)-4-methylbenzamide, have shown potential in therapeutic applications. A series of novel N-phenylbenzamide derivatives were synthesized and demonstrated anti-EV 71 activities in vitro. Among these, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide showed significant activity against EV 71 strains at low micromolar concentrations, indicating its potential as a lead compound for anti-EV 71 drugs (Xingyue Ji et al., 2013).

Kinetics and Hydrolysis Studies

N-(3-methoxyphenyl)-4-methylbenzamide has been studied for its hydrolysis kinetics in highly alkaline media. Sim et al. (2009) presented a kinetic study on the hydrolysis of N-(2'-hydroxyphenyl)phthalamic acid and N-(2'-methoxyphenyl)phthalamic acid, including N-(2'-methoxyphenyl)benzamide. The study provided insights into the rate constants and discussed the significance of molecular interactions in the hydrolysis process (Sim et al., 2009).

Synthetic Methodology and Chemical Education

The synthesis of similar benzamide compounds has been documented as well. For instance, a novel procedure involving COMU as a nonhazardous partner in the coupling of carboxylic acid and amine to produce N,N-diethyl-3-methylbenzamide (DEET) was described. This method is highlighted for its simplicity and applicability in an undergraduate organic chemistry course, demonstrating the compound's role in educational settings (Withey & Bajic, 2015).

Safety And Hazards

Specific safety and hazard information for “N-(3-methoxyphenyl)-4-methylbenzamide” is not readily available. However, safety data sheets for similar compounds provide information on potential hazards, precautions, and first-aid measures78.


Future Directions

While specific future directions for “N-(3-methoxyphenyl)-4-methylbenzamide” are not available, research on similar compounds suggests potential for further investigation into their anticancer properties9 and other therapeutic applications10.


Please note that while I’ve tried to provide a comprehensive analysis, the information available is limited and may not fully cover “N-(3-methoxyphenyl)-4-methylbenzamide”. Further research and experimentation would be needed for a complete understanding of this compound.


properties

IUPAC Name

N-(3-methoxyphenyl)-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11-6-8-12(9-7-11)15(17)16-13-4-3-5-14(10-13)18-2/h3-10H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGUCPJOIROFJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398350
Record name Benzamide, N-(3-methoxyphenyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-4-methylbenzamide

CAS RN

101078-45-9
Record name Benzamide, N-(3-methoxyphenyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-TOLU-M-ANISIDIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Xie, B Wu, Y Liu, W Ren, L Tong… - Journal of Medicinal …, 2020 - ACS Publications
Colony-stimulating factor 1 receptor (CSF-1R) is involved in inflammatory disorders as well as in many types of cancer. Based on high-throughput screening and docking results, we …
Number of citations: 20 pubs.acs.org

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